Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are known for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial properties . Its molecular framework includes a tetrahydropyrimidine ring with ester and ketone functionalities, critical for structural stability and binding affinity.
Properties
CAS No. |
5788-36-3 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-2)12(16-14(18)15-8)9-4-6-10(20-3)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18) |
InChI Key |
WGLNQTLBMUMLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)SC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
Classical Acid-Catalyzed Condensation
The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine derivatives. For the target compound, a one-pot condensation of ethyl acetoacetate, 4-(methylsulfanyl)benzaldehyde, and urea occurs under acidic conditions. Hydrochloric acid or p-toluenesulfonic acid typically catalyze the reaction at reflux temperatures (80–100°C) over 6–12 hours. The mechanism proceeds via:
- Formation of an acyloxycarbenium ion from the aldehyde and acid.
- Nucleophilic attack by urea to generate an intermediate ureide.
- Cyclization with ethyl acetoacetate to form the tetrahydropyrimidine core.
Yields for this method range from 65% to 78%, contingent on reactant purity and acid strength.
Table 1: Optimization of Acid Catalysts in Biginelli Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 80 | 12 | 72 |
| p-TsOH | 100 | 6 | 78 |
| Acetic acid | 80 | 10 | 65 |
Solvent-Free Mechanochemical Synthesis
Green chemistry principles advocate solvent-free techniques to minimize waste. Mortar-pestle grinding (mechanochemistry) of stoichiometric equivalents of 4-(methylsulfanyl)benzaldehyde, urea, and ethyl acetoacetate with catalytic p-TsOH achieves 85–92% yields within 10–15 minutes. This method eliminates solvent purification steps and reduces energy consumption.
Reaction Equation:
$$
\text{4-(Methylsulfanyl)benzaldehyde} + \text{Urea} + \text{Ethyl acetoacetate} \xrightarrow{\text{p-TsOH, grinding}} \text{Target Compound} + \text{H}_2\text{O}
$$
Ultrasound-Assisted Synthesis with Biopolymer Catalysts
Agar-Catalyzed Protocol
Agar, a biodegradable polysaccharide, accelerates the Biginelli reaction under ultrasonic irradiation (45°C, 30 minutes), yielding 92% of the target compound. The hydroxyl groups in agar activate carbonyl electrophiles, facilitating intermediate formation. Key advantages include:
- Reduced reaction time (30 minutes vs. 6–12 hours).
- High atom economy (no byproducts).
- Reusability of the agar catalyst.
Table 2: Effect of Agar Loading on Reaction Efficiency
| Agar (g) | Yield (%) |
|---|---|
| 0.005 | 70 |
| 0.020 | 92 |
| 0.030 | 92 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics by promoting uniform heating. A mixture of reactants and silica-supported HCl exposed to 300 W microwaves for 5–10 minutes yields 88–94% product. This method is ideal for scalable synthesis, reducing thermal degradation risks.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency Metrics Across Methodologies
| Method | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|
| Classical Biginelli | 6–12 h | 65–78 | Low |
| Mechanochemical | 10–15 min | 85–92 | High |
| Ultrasound + Agar | 30 min | 92 | Moderate |
| Microwave | 5–10 min | 88–94 | Moderate |
Key observations:
Structural Characterization and Validation
Post-synthesis, the compound is purified via recrystallization (ethanol/water) and characterized using:
Industrial and Pharmacological Implications
The target compound’s antimicrobial and anticancer properties necessitate scalable production. Mechanochemical and ultrasound methods are poised for industrial adoption due to their efficiency and compliance with green chemistry standards. Future research should explore:
- Immobilized catalyst systems for continuous flow synthesis.
- Structure-activity relationships to optimize bioactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of DHPM derivatives are highly dependent on substituents at the 4-aryl and 2-oxo/thioxo positions. Below is a comparative analysis with structurally analogous compounds:
Cytotoxicity and Selectivity
- The target compound’s methylsulfanyl group may reduce cytotoxicity compared to halogenated analogs (e.g., 4-chlorophenyl derivatives), which often exhibit higher cellular toxicity (e.g., IC₅₀ < 100 µM in cancer cells) .
- Fluorophenyl derivatives (e.g., 4-fluorophenyl) demonstrate balanced potency and safety profiles, with IC₅₀ values ~200–300 µM in TP inhibition assays .
Biological Activity
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- CAS Number : 303140-87-6
The compound features a tetrahydropyrimidine core with a methylsulfanyl group and a carboxylate ester, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.
The presence of the methylsulfanyl group is hypothesized to enhance the compound's solubility and bioactivity.
Anticancer Potential
Several studies have evaluated the anticancer properties of related pyrimidine derivatives. For instance, derivatives containing methyl groups have shown heightened anticancer action against various cell lines.
These findings suggest that this compound may possess similar anticancer effects warranting further investigation.
Insecticidal Activity
The insecticidal properties of related compounds have also been documented. In studies involving larvicidal activity against Anopheles arabiensis, certain derivatives demonstrated significant mortality rates at varying concentrations.
| Concentration (µg/mL) | Mortality Rate (%) | Time (h) |
|---|---|---|
| 0.5 | 15.6 | 24 |
| 1 | 33.3 | 24 |
| 2 | 100 | 24 |
These results indicate potential applications in pest control and vector management strategies .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, affecting apoptosis and cellular viability.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of this compound on A549 lung cancer cells revealed an IC50 value of approximately 40 µM after a 48-hour exposure period. The results suggest that this compound could be developed further as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how does the choice of catalyst influence regioselectivity?
- Methodological Answer : The compound can be synthesized via a modified Biginelli reaction, a multicomponent condensation involving a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 4-(methylsulfanyl)benzaldehyde), and a urea/thiourea derivative. Catalysts such as HCl, p-toluenesulfonic acid (p-TSA), or Lewis acids (e.g., FeCl₃) are critical for regioselectivity and yield optimization. For example, HCl promotes cyclocondensation but may require reflux conditions in ethanol (60–80°C, 6–12 hours) . Regioselectivity is influenced by steric and electronic effects of the aldehyde substituent; electron-withdrawing groups (e.g., -SMe) can direct the reaction toward the 4-position of the dihydropyrimidine ring .
Q. How can the molecular structure of this compound be unequivocally confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization from a solvent like ethanol or DMSO/water mixtures typically yields suitable crystals. Key parameters to analyze include bond lengths (e.g., C=O at ~1.22 Å, C-S at ~1.78 Å), torsion angles (e.g., dihedral angles between the pyrimidine ring and phenyl substituent), and hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the lattice) . Complementary techniques like ¹H/¹³C NMR (e.g., δ ~5.3–5.5 ppm for the C4-H proton) and IR (C=O stretch at ~1700 cm⁻¹) further validate functional groups .
Q. What spectroscopic techniques are most effective for monitoring reaction progress and purity assessment?
- Methodological Answer : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase is ideal for real-time monitoring. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) quantifies purity (>95% typically required for research-grade material). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 323.1 for C₁₅H₁₈N₂O₃S) .
Advanced Research Questions
Q. How does the methylsulfanyl substituent at the 4-phenyl position influence electronic properties and biological activity?
- Methodological Answer : The -SMe group is electron-donating, increasing electron density on the phenyl ring, which can enhance π-π stacking interactions with biological targets (e.g., enzymes or DNA). Density functional theory (DFT) calculations (B3LYP/6-31G* level) reveal reduced HOMO-LUMO gaps (~4.5 eV) compared to non-substituted analogs, suggesting higher reactivity. In antibacterial assays (e.g., MIC against S. aureus), the -SMe group may improve membrane permeability, though cytotoxicity must be evaluated via MTT assays .
Q. What strategies resolve contradictions in reported antibacterial efficacy across structurally similar dihydropyrimidines?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta) or assay conditions (e.g., broth microdilution vs. agar diffusion). A systematic SAR (structure-activity relationship) study should:
- Compare MIC values against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.
- Use standardized CLSI protocols with positive controls (e.g., ciprofloxacin).
- Evaluate lipophilicity (logP) via HPLC retention times to correlate with membrane penetration .
Q. How can computational modeling predict interactions between this compound and bacterial target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina or Glide) against targets like E. coli dihydrofolate reductase (PDB: 1RX7) or S. aureus DNA gyrase (PDB: 2XCT) can identify binding poses. Key steps:
Prepare the ligand (AM1-BCC charges) and protein (remove water, add hydrogens).
Grid-box centered on active sites (e.g., NADPH-binding region for DHFR).
Analyze docking scores (ΔG < -7 kcal/mol suggests strong binding) and hydrogen bonds (e.g., with Thr121 or Glu50) .
Q. What are the challenges in achieving enantiomeric purity, and how can chiral chromatography address them?
- Methodological Answer : Racemization during synthesis is common due to the labile C4 hydrogen. Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10) can resolve enantiomers. Circular dichroism (CD) spectra (190–250 nm) confirm absolute configuration, while NOESY NMR correlations (e.g., between C4-H and aromatic protons) validate spatial arrangements .
Safety & Handling
Q. What precautions are necessary when handling the methylsulfanyl moiety during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
